tert-butyl N-(4-morpholin-4-ylphenyl)carbamate
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Overview
Description
Mechanism of Action
Mode of Action
The mode of action of N-BOC 4-morpholinoaniline involves its interaction with these targets, leading to a series of biochemical reactions. One study suggests that the electrochemical oxidation of 4-Morpholinoaniline, a related compound, results in different products depending on the presence of different nucleophiles .
Biochemical Pathways
Given its structural similarity to 4-morpholinoaniline, it may be involved in similar electrochemical oxidation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl N-(4-morpholin-4-ylphenyl)carbamate can be synthesized through a reaction involving 4-morpholinoaniline and di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(4-morpholin-4-ylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to yield 4-morpholinoaniline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides in the presence of a base like sodium hydride.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane is commonly used.
Major Products Formed
Substitution Reactions: Products vary depending on the substituent introduced.
Deprotection Reactions: The primary product is 4-morpholinoaniline.
Scientific Research Applications
tert-butyl N-(4-morpholin-4-ylphenyl)carbamate is widely used in scientific research, including:
Chemistry: It serves as a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: This compound is used in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinoaniline: A precursor to tert-butyl N-(4-morpholin-4-ylphenyl)carbamate, used in similar applications but lacks the Boc protecting group.
N-BOC Aniline: Another Boc-protected amine, used in peptide synthesis and organic synthesis.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the Boc protecting group. This combination provides enhanced stability and selectivity in synthetic applications compared to other Boc-protected amines .
Properties
IUPAC Name |
tert-butyl N-(4-morpholin-4-ylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMBUHFNPUQJFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467359 |
Source
|
Record name | tert-Butyl [4-(morpholin-4-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
564483-40-5 |
Source
|
Record name | tert-Butyl [4-(morpholin-4-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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